2-Chloropyridine-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSHKJJXUAFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655770 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-25-4 | |
| Record name | 2-Chloropyridine-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS 1000933-25-4 basic information.
An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Potent Allosteric Inhibitor of WIP1 Phosphatase
Disclaimer: The user-provided CAS number 1000933-25-4 corresponds to 2-Chloropyridine-4-sulfonyl chloride. This guide focuses on GSK2830371 (CAS 1404456-53-6), a compound extensively researched for its role in cancer therapy and aligning with the detailed requirements of the user's request for a technical guide on a drug development candidate.
Introduction
GSK2830371 is a highly potent and selective, orally active small molecule inhibitor of the protein phosphatase 2C (PP2C) family member, Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] WIP1 is a critical negative regulator of the DNA damage response (DDR) pathway and the tumor suppressor p53.[3][4][5] In many cancers that retain wild-type p53, the gene encoding WIP1, PPM1D, is amplified or mutated, leading to increased WIP1 activity and suppression of p53's tumor-suppressive functions.[3][6] GSK2830371 has emerged as a key investigational tool and a potential therapeutic agent, particularly in combination with other treatments, to restore p53 function in these malignancies.[7][8]
This guide provides a comprehensive overview of GSK2830371, including its physicochemical properties, mechanism of action, role in signaling pathways, and detailed protocols for its application in preclinical research.
Physicochemical Properties of GSK2830371
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [1][2][9] |
| Molecular Formula | C23H29ClN4O2S | [1][2] |
| Molecular Weight | 461.02 g/mol | [1][2] |
| Synonyms | PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | N/A |
| Solubility | DMSO: 92 mg/mL (199.55 mM), Ethanol: 92 mg/mL | [1] |
| Storage | 3 years at -20°C (powder), 1 year at -80°C (in solvent) | [1] |
Mechanism of Action and Role in Signaling
Allosteric Inhibition of WIP1 Phosphatase
GSK2830371 functions as a non-competitive, allosteric inhibitor of WIP1 phosphatase.[10] It does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.[10] This allosteric binding is highly selective for WIP1, with minimal activity against other phosphatases. The inhibition is reversible.
Reactivation of the p53 Tumor Suppressor Pathway
The primary biological consequence of WIP1 inhibition by GSK2830371 is the reactivation of the p53 signaling pathway. WIP1 is a negative regulator of p53, directly dephosphorylating it at Serine 15 (Ser15).[11] This dephosphorylation is a key step in terminating the p53-mediated stress response. By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at Ser15, leading to its accumulation and enhanced transcriptional activity.[9][12]
Activated p53 then upregulates the expression of its target genes, which are involved in critical anti-cancer processes such as:
-
Cell Cycle Arrest: through the induction of genes like CDKN1A (encoding p21).[9]
-
Apoptosis (Programmed Cell Death): through the induction of pro-apoptotic genes.[3]
The signaling pathway can be visualized as follows:
Caption: GSK2830371 inhibits WIP1, preventing p53 dephosphorylation and promoting anti-tumor responses.
Applications in Preclinical Research
Monotherapy and Combination Therapy
While GSK2830371 has shown some activity as a single agent in cell lines with PPM1D amplification, its most significant potential lies in combination therapies.[12][13] It has been shown to potentiate the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[7][8][14] MDM2 is another negative regulator of p53, and the dual inhibition of both WIP1 and MDM2 leads to a synergistic activation of p53 and enhanced cancer cell killing.[8][14]
Quantitative In Vitro Activity
| Assay Type | Cell Line | IC50 / GI50 | Notes | Source |
| WIP1 Enzymatic Assay | N/A | IC50 = 6 nM | Inhibition of Wip1 (2-420) dephosphorylation of FDP. | [1] |
| Cell Proliferation | MCF-7 | GI50 = 2.65 µM | Human breast adenocarcinoma, PPM1D amplified. | [9][12][13] |
| Cell Proliferation | Various | GI50 > 10 µM | In cell lines without PPM1D amplification. | [12][13] |
Experimental Protocols
Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)
This protocol is adapted from methodologies used in studies evaluating GSK2830371.[12][13]
Rationale: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the growth inhibitory effects of a compound over a multi-day exposure.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK2830371 in anhydrous DMSO. Create a serial dilution of the compound in complete growth medium to achieve final desired concentrations (e.g., 0.01 to 10 µM).
-
Cell Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value (the concentration of drug that inhibits cell growth by 50%).
Immunoblotting for p53 and Phospho-p53 (Ser15)
This protocol is designed to detect changes in protein levels and phosphorylation status following GSK2830371 treatment.[12][14]
Rationale: Immunoblotting (Western blotting) allows for the specific detection of proteins in a complex lysate. This is crucial for demonstrating the on-target effect of GSK2830371, specifically the increase in p53 phosphorylated at Ser15.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53 and phospho-p53 (Ser15) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Caption: Key steps of the immunoblotting workflow for protein analysis.
References
-
WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. National Institutes of Health. [Link]
-
In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Spandidos Publications. [Link]
-
Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53 WT Uterine Leiomyosarcoma. MDPI. [Link]
-
Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. American Association for Cancer Research. [Link]
-
GSK2830371 functions as a non-competitive inhibitor and binds with high affinity to PPM1D at an allosteric site. ResearchGate. [Link]
-
GSK2830371. Amresco. [Link]
-
Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. National Institutes of Health. [Link]
-
(PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. ResearchGate. [Link]
-
Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. National Institutes of Health. [Link]
-
Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. [Link]
-
Induction of PPM1D following DNA-damaging treatments through a conserved p53 response element coincides with a shift in the use of transcription initiation sites. Oxford Academic. [Link]
-
PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [ (human)]. National Center for Biotechnology Information. [Link]
-
Gain-of-function mutations of PPM1D/Wip1 impair the p53-dependent G1 checkpoint. The Journal of Cell Biology. [Link]
-
High Expression of PPM1D Induces Tumors Phenotypically Similar to TP53 Loss-of-Function Mutations in Mice. MDPI. [Link]
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- 2. GSK 2830371 | Phosphatase | TargetMol [targetmol.com]
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- 4. PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridine-Based Sulfonylating Agents for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, imparting favorable physicochemical properties to a vast array of therapeutic agents.[1][2] The introduction of a sulfonyl group to this privileged heterocycle gives rise to pyridine-based sulfonylating agents, a class of reagents with significant utility in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of the primary isomers of pyridinesulfonyl chloride: the 2-, 3-, and 4-substituted variants. We will delve into the nuanced differences in their chemical behavior, explore their roles in the synthesis of complex molecules, and provide detailed experimental protocols to empower researchers in their practical application. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel chemical entities, offering both foundational knowledge and actionable insights.
Introduction: The Strategic Value of the Pyridinesulfonyl Moiety
The incorporation of a sulfonyl or sulfonamide group into a molecule can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.[3] When this functional group is appended to a pyridine ring, the resulting pyridinesulfonyl moiety offers a unique combination of properties. The electron-deficient nature of the pyridine ring, coupled with the strong electron-withdrawing character of the sulfonyl group, modulates the reactivity of both the pyridine ring and the sulfonyl chloride functional group.[4] This interplay of electronic effects is key to the diverse applications of these reagents.
Pyridine-based sulfonylating agents are instrumental in the synthesis of a wide range of compounds, including sulfonamides, sulfonate esters, and sulfones. These motifs are prevalent in numerous FDA-approved drugs and clinical candidates, highlighting the importance of pyridinesulfonyl chlorides as building blocks in medicinal chemistry.[1] For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of the potassium-competitive acid blocker, vonoprazan (TAK-438), used for treating acid-related gastrointestinal disorders.[5][6] Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets. The strategic placement of the sulfonyl group on the pyridine ring—at the 2-, 3-, or 4-position—allows for fine-tuning of the molecule's steric and electronic properties, enabling chemists to optimize interactions with a target protein.
This guide will provide a detailed exploration of the synthesis, comparative reactivity, and practical applications of the three primary isomers of pyridinesulfonyl chloride, equipping researchers with the knowledge to effectively utilize these versatile reagents in their synthetic endeavors.
Synthesis of Pyridinesulfonyl Chlorides: A Positional Isomer Overview
The synthetic routes to pyridinesulfonyl chlorides vary depending on the desired isomer, with each presenting its own set of challenges and considerations. The stability of the starting materials and intermediates, as well as the potential for side reactions, must be carefully managed to achieve high yields and purity.
Synthesis of Pyridine-3-sulfonyl Chloride
Pyridine-3-sulfonyl chloride is arguably the most widely used isomer, largely due to its role in the synthesis of blockbuster drugs like vonoprazan.[5] A common and efficient method for its preparation involves a diazotization reaction starting from 3-aminopyridine.[7]
Reaction Workflow: Synthesis of Pyridine-3-sulfonyl Chloride
Sources
- 1. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN106432067B - A kind of green chemical synthesis method of 3- pyridine sulfonyl chloride - Google Patents [patents.google.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted 2-Chloropyridine-4-sulfonamides
Introduction: The Strategic Importance of 2-Chloropyridine-4-sulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals. 2-Chloropyridine-4-sulfonyl chloride emerges as a highly valuable building block in this context. The presence of a reactive sulfonyl chloride group allows for the facile introduction of diverse functionalities through reaction with primary amines, while the 2-chloro-substituted pyridine core provides a handle for further molecular elaboration or can itself play a crucial role in target engagement. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-chloropyridine-4-sulfonyl chloride with primary amines to furnish N-substituted 2-chloropyridine-4-sulfonamides, key intermediates for drug discovery programs.
Reaction Rationale and Mechanistic Insight
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated sulfonamide. A base, typically a tertiary amine such as triethylamine or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion.
It is crucial to control the stoichiometry of the reactants, as primary sulfonamides can undergo a second sulfonylation under basic conditions, leading to the formation of a disulfonylated byproduct.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyridine-4-sulfonyl chloride | ≥95% | Various | Handle with care in a fume hood. |
| Primary Amine (generic) | ≥97% | Various | Structure will vary based on desired product. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Various | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Use a dry, inert solvent. |
| Pyridine | Anhydrous, ≥99.8% | Various | Alternative base to TEA. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Various | For workup. |
| Brine (Saturated NaCl) | Aqueous solution | Various | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Detailed Step-by-Step Experimental Protocol
This protocol provides a general procedure for the reaction of 2-chloropyridine-4-sulfonyl chloride with a primary amine. Reaction conditions may require optimization for specific substrates.
1. Reagent Preparation and Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration of the primary amine).
-
Cool the solution to 0 °C in an ice bath.
2. Addition of 2-Chloropyridine-4-sulfonyl chloride:
-
In a separate, dry flask, dissolve 2-chloropyridine-4-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the 2-chloropyridine-4-sulfonyl chloride solution to the stirred amine solution at 0 °C over a period of 15-20 minutes using a dropping funnel.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine and the formation of a new, typically less polar, product spot indicates reaction progression.
4. Reaction Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
5. Purification:
-
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]
-
6. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow
Sources
Application Notes & Protocols: Regioselective Nucleophilic Substitution on 2-Chloropyridine-4-sulfonyl Chloride
Introduction
2-Chloropyridine-4-sulfonyl chloride is a pivotal bifunctional building block in contemporary drug discovery and development. Its structure presents two distinct and highly valuable electrophilic centers: a chloro-substituent on the pyridine ring at the C2 position and a sulfonyl chloride moiety at the C4 position. This unique arrangement allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures and diverse compound libraries. The pyridine core is a common motif in pharmaceuticals, and the sulfonamide linkage is a well-established bioisostere for amides, often conferring improved metabolic stability and binding characteristics.[1]
This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic substitution reactions on 2-chloropyridine-4-sulfonyl chloride. We will delve into the mechanistic principles that govern regioselectivity, offering researchers the strategic insights needed to selectively target either the sulfonyl chloride group for sulfonamide synthesis or the C2-chloro position for nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale & Regioselectivity
The key to harnessing the synthetic potential of 2-chloropyridine-4-sulfonyl chloride lies in understanding the differential reactivity of its two electrophilic sites.
The Two Electrophilic Centers
-
The Sulfonyl Chloride (-SO₂Cl): The sulfur atom of the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This group is analogous to an acyl chloride and is exceptionally reactive towards a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][3] Reactions at this site are typically fast and proceed under mild conditions.
-
The 2-Chloropyridine Ring (C2-Cl): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the pyridine ring. The reactivity of this site towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the electron-withdrawing inductive and mesomeric effects of the ring nitrogen atom.[4][5] This effect stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack. However, SNAr reactions generally require more forcing conditions (e.g., elevated temperatures) compared to the reaction at the sulfonyl chloride.[6][7]
Predicting the Site of Attack: A Matter of Kinetics
For the vast majority of common nucleophiles, particularly amines, the reaction will occur preferentially and rapidly at the sulfonyl chloride group. This is the kinetically favored pathway due to the superior electrophilicity of the sulfonyl sulfur and the lower activation energy for substitution compared to the SNAr pathway.
-
Path A (Favored): Nucleophilic attack at the sulfonyl chloride to form a 2-chloropyridine-4-sulfonamide derivative.
-
Path B (Requires specific conditions): Nucleophilic attack at the C2 position to form a 2-substituted-pyridine-4-sulfonyl chloride derivative.
Therefore, a typical synthetic strategy involves first reacting the sulfonyl chloride with a nucleophile of interest and then, in a subsequent step, targeting the C2-chloro position for further diversification.
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- 7. researchgate.net [researchgate.net]
The Strategic deployment of 2-Chloropyridine-4-sulfonyl Chloride in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of reagents available to the drug discovery professional, 2-Chloropyridine-4-sulfonyl chloride has emerged as a uniquely valuable scaffold. Its utility lies not only in its capacity to readily form sulfonamides, a privileged functional group in pharmaceuticals, but also in the nuanced physicochemical properties imparted by the 2-chloropyridine moiety. This guide provides an in-depth exploration of the applications of 2-Chloropyridine-4-sulfonyl chloride, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapies.
The 2-Chloropyridine-4-sulfonyl Moiety: A Staple in Kinase Inhibition
The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the formation of this critical bond.[2] 2-Chloropyridine-4-sulfonyl chloride offers a distinct advantage in this regard, providing a gateway to a diverse range of complex molecules.
A prime example of the strategic use of this building block is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The 2-chloropyridine-4-sulfonamide motif has been successfully incorporated into inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key target in the treatment of inflammatory diseases and T-cell malignancies.[3][4]
The design of these inhibitors leverages the specific structural features of 2-Chloropyridine-4-sulfonyl chloride. The sulfonyl chloride group provides a reactive handle for coupling with various amine-containing fragments, enabling the exploration of a broad chemical space to optimize target engagement. The 2-chloropyridine ring, in turn, can engage in crucial interactions within the kinase active site, contributing to both potency and selectivity.[3]
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: General workflow for synthesizing sulfonamides.
Mechanistic Rationale: The Reactivity of 2-Chloropyridine-4-sulfonyl Chloride
The utility of 2-Chloropyridine-4-sulfonyl chloride is rooted in its electronic properties. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing effect is transmitted through the ring, rendering the sulfonyl group highly electrophilic and susceptible to nucleophilic attack by an amine.
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and proton transfer to a base, yielding the stable sulfonamide product. The presence of the chloro substituent at the 2-position of the pyridine ring can further modulate the reactivity of the sulfonyl chloride and provide a handle for subsequent cross-coupling reactions if desired.
Experimental Protocols
The following protocols provide a framework for the synthesis of 2-chloropyridine-4-sulfonamides. It is imperative that all reactions are carried out in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive.[4]
Protocol 1: General Synthesis of a 2-Chloropyridine-4-sulfonamide Derivative
This protocol describes a general procedure for the reaction of 2-Chloropyridine-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
2-Chloropyridine-4-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Amine Solution Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and pyridine or TEA (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 2-Chloropyridine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Table 1: Reaction Parameters for Sulfonamide Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic solvents to prevent hydrolysis of the sulfonyl chloride. |
| Base | Pyridine or Triethylamine | To neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT drives it to completion. |
| Reaction Time | 2-16 hours | Dependent on the nucleophilicity of the amine; monitored by TLC. |
Protocol 2: Synthesis of a Bioactive ITK Inhibitor Analog
This protocol is adapted from the principles of sulfonamide synthesis for the preparation of a molecule structurally related to potent ITK inhibitors.[6]
Diagram 2: Synthesis of an ITK Inhibitor Analog
Caption: Synthesis of a key ITK inhibitor scaffold.
Materials:
-
2-Chloropyridine-4-sulfonyl chloride (1.0 eq)
-
Substituted 3-aminopyrazole (e.g., 5-methyl-1H-pyrazol-3-amine) (1.0 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reactant Solution: To a solution of the substituted 3-aminopyrazole (1.0 eq) in anhydrous DCM, add anhydrous pyridine (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Cooling: Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add a solution of 2-Chloropyridine-4-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Dilute the reaction with water and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the target compound.
Safety and Handling
2-Chloropyridine-4-sulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with care in a chemical fume hood.[4] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Store the reagent in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place. In case of fire, use a dry chemical or carbon dioxide extinguisher; do not use water as it can react with the sulfonyl chloride.
Conclusion
2-Chloropyridine-4-sulfonyl chloride is a powerful and versatile building block in drug discovery. Its ability to readily form the privileged sulfonamide linkage, combined with the unique electronic and steric properties of the 2-chloropyridine moiety, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein are intended to serve as a comprehensive resource for researchers leveraging this reagent to construct novel molecular architectures with therapeutic potential, particularly in the realm of kinase inhibition. As with any chemical synthesis, careful planning, adherence to safety protocols, and diligent reaction monitoring are the cornerstones of success.
References
- Google Patents. (2015, October 14). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 24(24), 5678-5682.
- Lead Sciences. (n.d.). 2-Chloropyridine-4-sulfonyl chloride. Retrieved from [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). Molecules, 28(14), 5418.
- Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). PubMed. Retrieved from [Link]
- Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-216.
- Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
Sources
- 1. 2-Chloropyridine-4-sulfonyl chloride - Lead Sciences [lead-sciences.com]
- 2. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental setup for reactions with 2-Chloropyridine-4-sulfonyl chloride.
Application Notes and Protocols for 2-Chloropyridine-4-sulfonyl chloride
Abstract
This document provides a comprehensive technical guide for the safe handling and effective utilization of 2-Chloropyridine-4-sulfonyl chloride in chemical synthesis. Primarily used as a key intermediate, this reagent is instrumental in the construction of N-substituted sulfonamides, a critical functional group in a vast array of pharmacologically active molecules.[1] This guide moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring protocols are robust, reproducible, and safe. We will cover critical safety procedures, mechanistic principles, general experimental considerations, and a detailed, validated protocol for a representative sulfonamide synthesis, complete with work-up and purification guidelines. This note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Reagent Overview and Properties
2-Chloropyridine-4-sulfonyl chloride is a bifunctional reagent featuring a highly reactive sulfonyl chloride group and a chlorinated pyridine ring. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[2] The 2-chloro substituent on the pyridine ring offers a secondary site for potential downstream functionalization via nucleophilic aromatic substitution (SNAr), although this typically requires more forcing conditions than the sulfonylation reaction.[3][4]
| Property | Value |
| IUPAC Name | 2-chloropyridine-4-sulfonyl chloride |
| CAS Number | 1000933-25-4 |
| Molecular Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Primary Application | Intermediate for sulfonamide synthesis |
Critical Safety and Handling Procedures
WARNING: 2-Chloropyridine-4-sulfonyl chloride is a hazardous chemical that must be handled with extreme caution in a well-ventilated chemical fume hood by trained personnel.
-
Toxicity: The 2-chloropyridine functional group is associated with significant toxicity. Analogs are known to be harmful if swallowed and potentially fatal if inhaled or in contact with skin.[5][6][7][8] Repeated exposure may cause organ damage.[5][6]
-
Corrosivity and Reactivity: As a sulfonyl chloride, this reagent is highly sensitive to moisture. It reacts exothermically with water, alcohols, and other protic nucleophiles to release corrosive hydrogen chloride (HCl) gas.[9] Containers may develop pressure if moisture is introduced and should be opened carefully.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), and chemical safety goggles with a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[10]
-
Spill & Waste Disposal: Neutralize small spills with a solid absorbent material like sodium bicarbonate before carefully collecting for disposal. All waste must be disposed of according to local, state, and federal regulations for hazardous chemical waste.
Mechanistic Principles of Sulfonylation
The synthesis of sulfonamides from 2-Chloropyridine-4-sulfonyl chloride and an amine is a classic nucleophilic substitution reaction at the electrophilic sulfur center.[2]
Causality of the Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the primary or secondary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated sulfonamide. A non-nucleophilic base, such as triethylamine or pyridine, is required in the reaction mixture to neutralize the HCl generated in situ (by abstracting the proton from the nitrogen), driving the reaction to completion and preventing the protonation and deactivation of the starting amine.[2][11]
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
General Experimental Considerations
-
Solvent Selection: The reaction should be conducted in an anhydrous aprotic solvent to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. DCM is often preferred for its ease of removal and general inertness.
-
Base Selection: A tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is typically used at a stoichiometry of 1.1 to 1.5 equivalents. These bases are sufficiently strong to scavenge the generated HCl without competing as nucleophiles. Pyridine can also be used as both a base and a solvent.
-
Temperature Control: The initial addition of the sulfonyl chloride to the amine solution is often exothermic. Performing the addition at 0°C (ice-water bath) allows for better control of the reaction rate and minimizes potential side reactions.[12] After the addition is complete, the reaction is typically allowed to warm to room temperature.[2]
-
Reaction Monitoring: Progress should be monitored to determine the point of completion. Thin Layer Chromatography (TLC) is the most common method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine (the limiting reagent) and the appearance of a new, typically less polar, product spot are indicative of reaction progress.
Detailed Protocol: Synthesis of a 2-Chloro-N-arylpyridine-4-sulfonamide
This protocol describes a general procedure for the reaction between 2-Chloropyridine-4-sulfonyl chloride and a representative primary amine (e.g., aniline).
Caption: General workflow for the synthesis of sulfonamides.
5.1 Materials
-
2-Chloropyridine-4-sulfonyl chloride
-
Aniline (or other primary/secondary amine)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen inlet
5.2 Stoichiometry Table (Example)
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Aniline | 93.13 | 5.0 | 466 mg (0.457 mL) | 1.0 |
| 2-Chloropyridine-4-sulfonyl chloride | 212.05 | 5.25 | 1.11 g | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 6.0 | 607 mg (0.836 mL) | 1.2 |
| Dichloromethane (DCM) | - | - | ~50 mL | - |
5.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM (~0.1 M final concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the 2-Chloropyridine-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 20-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is fully consumed.
Work-up and Purification
-
Quenching & Dilution: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Washes: Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess triethylamine and any unreacted aniline).
-
Wash with saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Wash with brine (to reduce the amount of water in the organic layer).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid or oil can be purified by one of the following methods:
-
Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) is the most common method for achieving high purity.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.[2]
-
Characterization
The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
-
Scribd. 2-Chloropyridine (MSDS). [Link]
-
PubChem. 2-Chloropyridine. [Link]
-
SDFine. Sulphuryl Chloride Safety Data Sheet. [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biotechnology & Bioengineering. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
Mondal, P., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Integrated Science. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
ResearchGate. Synthesis of sulfonamides. [Link]
-
Heterocyclic Communications. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? European Journal of Organic Chemistry. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. scribd.com [scribd.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cbijournal.com [cbijournal.com]
Application Note: A Comprehensive Guide to the Synthesis of 2-Chloropyridine-4-sulfonamide
Abstract
This document provides a detailed, field-proven guide for the multi-step synthesis of 2-chloropyridine-4-sulfonamide, a vital heterocyclic building block in contemporary drug discovery. Sulfonamide moieties are prevalent in a wide range of therapeutic agents, and this pyridine-based scaffold offers a versatile platform for developing novel pharmaceuticals. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices and offering insights into reaction mechanisms, safety protocols, and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Pyridyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a heterocyclic system like pyridine, it creates a scaffold with a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. 2-Chloropyridine-4-sulfonamide, in particular, serves as a crucial intermediate. The chlorine atom at the 2-position provides a reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, while the sulfonamide at the 4-position can be used to modulate solubility or act as a key binding motif with biological targets.[1] Understanding and mastering its synthesis is therefore a valuable capability for any drug development professional.
Overall Synthetic Strategy and Mechanism
The synthesis of 2-chloropyridine-4-sulfonamide from commercially available 2-chloropyridine is most effectively achieved via a three-step sequence. This strategy leverages the chemistry of pyridine N-oxides to control the regioselectivity of the critical sulfonation step.
The core logic is as follows:
-
N-Oxidation: The nitrogen atom of 2-chloropyridine is oxidized. This transformation is fundamental because the N-oxide group is an activating group, electronically enriching the C4 (para) position of the pyridine ring, making it susceptible to electrophilic attack.[2][3]
-
Electrophilic Sulfochlorination: The activated 2-chloropyridine-N-oxide undergoes electrophilic substitution with a sulfonating agent to install the sulfonyl chloride group (-SO₂Cl) regioselectively at the C4 position.
-
Amination: The highly reactive 2-chloropyridine-4-sulfonyl chloride intermediate is then converted to the stable sulfonamide through a nucleophilic substitution reaction with ammonia.[4]
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chloride Experiments
From the desk of the Senior Application Scientist
Welcome to the technical support center for sulfonyl chloride chemistry. Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, making them indispensable reagents for synthesizing sulfonamides and sulfonate esters—key functional groups in pharmaceuticals and materials science.[1][2] However, their high reactivity also makes them exquisitely sensitive to moisture, which can lead to reaction failure, low yields, and complex purification challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into successfully handling these reagents. We will move beyond simple instructions to explain the underlying chemical principles, helping you to not only follow protocols but also to troubleshoot them effectively when things don't go as planned.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the use of sulfonyl chlorides.
Q1: Why are sulfonyl chlorides so sensitive to moisture?
A1: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water acts as a nucleophile, attacking this sulfur center to initiate hydrolysis. This reaction produces the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[3][4] This process is often irreversible and consumes your reagent, leading to significantly lower yields of your desired product.[5]
Q2: How should I properly store my sulfonyl chloride reagents?
A2: Storage is the first line of defense against hydrolysis.
-
Original Container: Keep the reagent in its original manufacturer's bottle, which is designed for stability (e.g., Sure/Seal™ bottles).[6]
-
Dry Environment: Store the sealed container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide (P₄O₁₀). For long-term storage, a glovebox with a dry nitrogen or argon atmosphere is ideal.
-
Minimize Exposure: When you need to use the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[7] Work quickly to dispense the needed amount and promptly reseal the container.
Q3: What are the essential precautions for setting up a reaction?
A3: A successful reaction depends on rigorously excluding water from the outset.
-
Glassware: All glassware must be thoroughly dried. The most effective method is to oven-dry it at >120 °C for several hours and then allow it to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).[8]
-
Anhydrous Solvents: Use only high-quality anhydrous solvents. Solvents can be purchased in sealed bottles or dried in the lab using appropriate methods.[6] See the data table in the "Protocols" section for guidance on choosing a drying agent.
-
Inert Atmosphere: The reaction should be run under a positive pressure of a dry, inert gas like nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.[6]
Q4: Why is a base, like pyridine or triethylamine, almost always included in sulfonamide and sulfonate ester synthesis?
A4: The reaction of a sulfonyl chloride with a nucleophile (like an amine or alcohol) releases one equivalent of hydrochloric acid (HCl).[3] This acid can protonate and deactivate your nucleophile (especially amines), halting the reaction. The added base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction to completion.[9][10]
Troubleshooting Guide: Addressing Common Experimental Failures
This section provides a problem-and-solution framework for issues that arise during and after the reaction.
Q5: My reaction isn't starting, or my starting material is not being consumed (as seen on TLC/LCMS). What's wrong?
A5: This is a classic issue that can almost always be traced back to one of three areas: moisture, reagent quality, or insufficient activation.
-
Possible Cause 1: Moisture Contamination. The sulfonyl chloride was hydrolyzed before it could react with your nucleophile.
-
Solution: Re-check your entire setup for moisture. Was the glassware truly dry? Was the solvent from a fresh or properly dried source? Was the inert atmosphere maintained throughout the setup? It is often necessary to start over with meticulously dried components.
-
-
Possible Cause 2: Deactivated Nucleophile. If you are performing a sulfonamide synthesis, your amine may have been protonated by an acidic impurity.
-
Solution: Ensure you have added at least one equivalent of your scavenging base (e.g., Et₃N). For amine hydrochlorides (R-NH₂·HCl), you will need at least two equivalents of base: one to free the amine and one to scavenge the HCl produced during the reaction.
-
-
Possible Cause 3: Low Reagent Reactivity. A sterically hindered sulfonyl chloride or a poorly nucleophilic alcohol/amine can make the reaction sluggish.
-
Solution: Consider gentle heating (e.g., 40-60 °C) if your substrates are stable. For reactions with alcohols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.
-
The following diagram outlines a logical troubleshooting workflow for a stalled reaction.
Caption: Troubleshooting workflow for stalled sulfonyl chloride reactions.
Q6: I see a new, very polar spot on my TLC plate that isn't my product. What is it?
A6: This is almost certainly the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride.[3] It is often a water-soluble salt after work-up. Its presence confirms that moisture has entered your reaction, consuming some of your reagent and lowering your potential yield.
Q7: My work-up is complete, but I still have unreacted sulfonyl chloride in my final product. How do I remove it?
A7: This is a very common purification challenge, as sulfonyl chlorides can have similar polarity to the desired product, making chromatographic separation difficult.[11] The solution is to "quench" the excess sulfonyl chloride, converting it into a compound with very different polarity.
-
Solution 1: Basic Aqueous Wash. A wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) will hydrolyze the remaining sulfonyl chloride to the corresponding sulfonic acid salt.[12] This salt is highly polar and will be removed into the aqueous layer. This is the simplest method but may be slow for hindered sulfonyl chlorides.
-
Solution 2: Nucleophilic Quench. Before the aqueous wash, add a simple, highly reactive nucleophile to the reaction mixture.
-
Methanol: A small amount of methanol will react to form a sulfonate ester, which is often easier to separate.
-
Aqueous Ammonia: A dilute solution of ammonia will form a simple sulfonamide.[12]
-
-
Solution 3: Scavenger Resins. For difficult separations or for parallel synthesis, polymer-bound amine ("scavenger") resins are extremely effective.[11][12] The resin reacts with the excess sulfonyl chloride. Afterward, the resin is simply filtered off, leaving the purified product in solution.
Key Experimental Protocols
Data Presentation: Solvent Drying Agents
The choice of drying agent is critical for ensuring anhydrous conditions. The table below summarizes common agents for solvents frequently used in sulfonyl chloride chemistry.
| Drying Agent | Suitable Solvents | Mechanism | Key Considerations |
| Molecular Sieves (3Å or 4Å) | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene | Adsorption (water trapped in pores) | Excellent, general-purpose agent. Must be activated by heating under vacuum before use. Can be used directly in the reaction flask.[13] |
| Calcium Hydride (CaH₂) | MeCN, THF, Toluene, Amines (e.g., Pyridine) | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | Very effective for pre-drying solvents before distillation. Reacts with acidic protons; do not use with alcohols. |
| Sodium/Benzophenone | THF, Toluene, Ethers | Chemical Reaction (Radical-anion reacts with H₂O) | Provides an intensely blue/purple color indicating truly anhydrous conditions. Extremely hazardous; only for use by highly experienced personnel. |
| Phosphorus Pentoxide (P₄O₁₀) | DCM, Toluene | Chemical Reaction (P₄O₁₀ + 6H₂O → 4H₃PO₄) | Extremely effective but highly acidic and can cause polymerization in solvents like THF.[14] |
Experimental Workflow: General Protocol for Sulfonamide Synthesis
This protocol outlines the synthesis of a sulfonamide from an amine and methanesulfonyl chloride (MsCl).
Caption: Standard workflow for a moisture-sensitive sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM). Add the amine (1.0 equivalent) followed by triethylamine (1.2 equivalents).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via syringe over 5-10 minutes. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water or a saturated aqueous solution of NaHCO₃ to quench any unreacted MsCl.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.
- ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
- Wikipedia. (n.d.). Sulfonyl halide.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- King, J. F., & Dueck, C. W. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 73(2), 195-204.
- PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- Lista, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube.
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065.
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600.
- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
- Fisher Scientific. (2008). SAFETY DATA SHEET - Sulfuryl chloride.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Reddit. (2023). How do I approach this problem?. r/OrganicChemistry.
- Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions.
- Jenkins, F. E., & Hambly, A. N. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 5, 471-474.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions. r/Chempros.
- BenchChem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
- Sciencemadness Wiki. (2023). Drying solvents.
- BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Low Reactivity of Amines with 2-Chloropyridine-4-sulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the sulfonylation of amines with 2-chloropyridine-4-sulfonyl chloride. Our goal is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of sulfonamides using 2-chloropyridine-4-sulfonyl chloride.
Issue 1: My reaction shows low to no conversion of the starting amine.
This is a common hurdle that can often be resolved by systematically evaluating your reaction setup and conditions.
Potential Cause 1: Inactivation of 2-Chloropyridine-4-sulfonyl Chloride via Hydrolysis
-
Expertise & Experience: Sulfonyl chlorides are highly electrophilic and, consequently, very susceptible to hydrolysis by ambient moisture or residual water in your solvent.[1] This reaction converts the sulfonyl chloride into the corresponding and unreactive 2-chloropyridine-4-sulfonic acid, which is a common cause of low yields.[1][2]
-
Self-Validating Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) before use.
-
Solvent and Reagent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended. Ensure your amine is also free of excess water.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere of nitrogen or argon. This is particularly critical if the reaction is to be run for an extended period.
-
Potential Cause 2: Insufficient Nucleophilicity of the Amine
-
Expertise & Experience: The nucleophilicity of an amine is paramount for a successful sulfonylation reaction.[3] Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric bulk around the nitrogen atom will exhibit reduced reactivity.[4][5] Sterically hindered amines, such as diisopropylamine or tert-butylamine, may require more forcing conditions to react.[5]
-
Self-Validating Protocol:
-
Increase Reaction Temperature: For sluggish reactions involving sterically hindered or electron-poor amines, increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
-
Catalyst Addition: For particularly challenging amines, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (1-10 mol%) can accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate.
-
Consider Alternative Reagents: If reactivity remains an issue, more reactive sulfonylating agents could be considered, though this would deviate from the use of 2-chloropyridine-4-sulfonyl chloride.
-
Potential Cause 3: Inappropriate Base or Solvent Selection
-
Expertise & Experience: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine for the sulfonyl chloride.[1] Pyridine and triethylamine are common choices.[6] The solvent can also influence reaction rates by affecting the solubility of reactants and intermediates.[7]
-
Self-Validating Protocol:
-
Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be beneficial.
-
Solvent Screening: Aprotic solvents are generally preferred.[7] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common starting points. If solubility is an issue, consider more polar aprotic solvents like dimethylformamide (DMF).
-
Issue 2: The reaction is messy, with multiple unidentified spots on TLC/LC-MS.
The formation of multiple products often points to side reactions or degradation.
Potential Cause 1: Di-sulfonylation of Primary Amines
-
Expertise & Experience: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.[7] This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that attacks a second molecule of the sulfonyl chloride.[7]
-
Self-Validating Protocol:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the 2-chloropyridine-4-sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0°C).[6] This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Temperature Control: Running the reaction at a lower temperature (0°C or even -20°C) can disfavor the second sulfonylation step.[7]
-
Choice of Base: A weaker or sterically hindered base, such as pyridine or 2,6-lutidine, can be less effective at deprotonating the mono-sulfonamide, thus reducing di-sulfonylation.[7]
-
Potential Cause 2: Reaction with the Pyridine Ring
-
Expertise & Experience: The 2-chloro- and 4-sulfonyl- substituents make the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less favorable than the reaction at the sulfonyl chloride.[8] Highly nucleophilic amines under forcing conditions could potentially displace the 2-chloro substituent.
-
Self-Validating Protocol:
-
Mild Reaction Conditions: Employ the mildest conditions that afford the desired product. Avoid excessively high temperatures or prolonged reaction times.
-
Characterization: If unexpected products are observed, consider characterization techniques such as high-resolution mass spectrometry and 2D NMR to identify potential SNAr byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of an amine with 2-chloropyridine-4-sulfonyl chloride?
A1: The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]
Sources
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- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloropyridine-4-sulfonyl chloride and 2-Chloropyridine-3-sulfonyl chloride
In the landscape of modern drug discovery and synthetic chemistry, pyridylsulfonyl chlorides serve as indispensable building blocks for the construction of complex bioactive molecules.[1][2] The sulfonamide functional group, a cornerstone of medicinal chemistry, is frequently synthesized via the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] Among the diverse array of available reagents, 2-chloropyridine-4-sulfonyl chloride and its 3-sulfonyl isomer are common choices. However, a nuanced understanding of their differential reactivity is paramount for efficient reaction design, optimization, and ultimately, the successful synthesis of target compounds.
This guide provides an in-depth comparison of these two critical reagents, grounded in the principles of physical organic chemistry and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Theoretical Framework: Electronic Effects as the Primary Driver of Reactivity
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[3] In the context of the pyridine ring, the positional relationship between the electron-withdrawing nitrogen atom, the chloro substituent, and the sulfonyl chloride group creates distinct electronic environments for the two isomers.
The pyridine nitrogen is intrinsically electron-deficient and exerts a powerful electron-withdrawing effect, which significantly modulates the reactivity of substituents on the ring.[5] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions relative to the nitrogen.
-
2-Chloropyridine-4-sulfonyl chloride: In this isomer, the sulfonyl chloride group is located at the 4-position, para to the ring nitrogen. This strategic placement allows for maximal electron withdrawal from the sulfonyl group through resonance and inductive effects. The nitrogen atom effectively pulls electron density away from the sulfur atom, rendering it highly electron-deficient and thus, a potent electrophile. This heightened electrophilicity translates to greater reactivity towards nucleophiles.[6]
-
2-Chloropyridine-3-sulfonyl chloride: Conversely, in the 3-isomer, the sulfonyl chloride group is in a meta position relative to the nitrogen. The electron-withdrawing influence of the nitrogen atom is substantially weaker at the meta position.[5][6] Consequently, the sulfur atom in 2-chloropyridine-3-sulfonyl chloride is less electrophilic and, therefore, inherently less reactive than its 4-isomer counterpart.
The 2-chloro substituent contributes an additional inductive electron-withdrawing effect in both molecules, but the dominant differentiating factor remains the position of the sulfonyl chloride group relative to the powerful electronic sink of the pyridine nitrogen.
Caption: Electronic influence on sulfur electrophilicity.
Part 2: Experimental Reality and Practical Guidance
The theoretical differences in electrophilicity manifest directly in the laboratory, influencing reaction kinetics, optimal conditions, and substrate scope.
| Feature Comparison | 2-Chloropyridine-4-sulfonyl chloride | 2-Chloropyridine-3-sulfonyl chloride |
| Relative Reactivity | High | Moderate |
| Typical Nucleophiles | Weakly to moderately basic amines | Moderately to strongly basic amines |
| Reaction Temperature | Often proceeds at 0 °C to room temperature | May require elevated temperatures |
| Reaction Time | Generally shorter | Generally longer |
| Side Reactions | Higher potential with highly nucleophilic amines | Lower potential for side reactions |
Choosing the Right Reagent: A Scientist's Decision Matrix
-
For Weakly Nucleophilic Amines: When reacting an aniline with electron-withdrawing groups or a sterically hindered amine, the enhanced reactivity of 2-chloropyridine-4-sulfonyl chloride is highly advantageous. Its potent electrophilicity can drive sluggish reactions to completion where the 3-isomer might fail or require harsh conditions.
-
For Maximizing Yield and Minimizing Reaction Time: In high-throughput screening or process chemistry environments where efficiency is key, the 4-isomer is often the reagent of choice due to its faster reaction kinetics.
-
For Sensitive Substrates and Improved Selectivity: When working with a substrate bearing multiple nucleophilic sites or functional groups sensitive to highly reactive electrophiles, the more moderate 2-chloropyridine-3-sulfonyl chloride offers a greater degree of control. Its lower reactivity can lead to cleaner reaction profiles and higher selectivity for the desired transformation.
Experimental Protocol: A Self-Validating System for Sulfonamide Synthesis
The following protocol for the synthesis of a sulfonamide is a robust, self-validating system applicable to either isomer, with annotations explaining the causality behind each step.
Caption: General workflow for sulfonamide synthesis.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Controlled Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction is often exothermic. Starting at a low temperature helps to control the reaction rate, minimize potential side reactions, and ensure safety, particularly on a larger scale.
-
-
Sulfonyl Chloride Addition: Dissolve the 2-chloropyridine-4-sulfonyl chloride or 2-chloropyridine-3-sulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-30 minutes.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine substrate. Dropwise addition prevents a rapid temperature increase and maintains control over the reaction.
-
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-18 hours.
-
Causality: The reaction time is dependent on the reactivity of both the amine and the chosen sulfonyl chloride isomer. The less reactive 3-isomer will typically require longer reaction times.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Causality: This is a critical self-validating step. It prevents premature workup (leading to low yield) or unnecessarily long reaction times that could lead to product degradation.
-
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, and finally with brine.
-
Causality: This sequence removes the base, its salt, and any water-soluble impurities, providing a crude product ready for final purification.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure sulfonamide.
Part 3: Applications in Drug Discovery
The 2-chloropyridine moiety is a valuable scaffold in medicinal chemistry, and the sulfonamide linkage provides a key hydrogen bond donor/acceptor site for target engagement.[7][8] The choice of the 3- or 4-sulfonyl chloride isomer directly impacts the final geometry and electronic properties of the resulting drug candidate. For example, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of certain acid-blocking medications.[9][10] The ability to selectively introduce this functionality allows medicinal chemists to fine-tune the pharmacological profile of a lead compound.
Conclusion
While both 2-chloropyridine-4-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride are powerful reagents for sulfonamide synthesis, they are not interchangeable. The 4-isomer is the more reactive electrophile, ideal for challenging substrates and rapid synthesis. The 3-isomer offers a more moderate reactivity profile, providing greater control and selectivity for sensitive or highly functionalized molecules. A thorough understanding of the electronic principles governing their reactivity empowers the modern chemist to make informed, rational decisions at the bench, accelerating the path toward novel chemical entities and therapeutic breakthroughs.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Chloropyridine: Properties, Applications, and Sourcing.
- Google Patents. (CN112830892A) Synthesis method of pyridine-3-sulfonyl chloride.
- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Nature. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations.
- Dalton Transactions. (n.d.). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes.
- NINGBO INNO PHARMCHEM CO.,LTD. Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- American Chemical Society. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
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- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Chloropyridine Derivatives
Introduction: The Critical Role of Purity in Chloropyridine-Based Pharmaceuticals
Chloropyridine derivatives are foundational structural motifs in a multitude of active pharmaceutical ingredients (APIs), valued for their versatile biological activity.[1] As these compounds progress from discovery to clinical use, the rigorous assessment of their purity is not merely a procedural step but a cornerstone of drug safety and efficacy.[2][3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate a thorough understanding of a drug's impurity profile.[2][4] This involves the detection, identification, and quantification of process-related impurities, synthetic intermediates, and degradation products.
The analytical challenge with chloropyridines lies in the potential for a wide range of impurities with varying polarities, from non-polar starting materials to highly polar degradation products.[5] Consequently, a single analytical method is often insufficient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights to help researchers and drug development professionals select and implement the most effective strategy for their specific chloropyridine derivative.
Comparative Analysis of Core HPLC Methodologies
The selection of an HPLC method is dictated by the physicochemical properties of the main compound and its expected impurities. For chloropyridine derivatives, the choice primarily revolves around managing polarity.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most ubiquitous technique for purity analysis due to its versatility and the vast selection of available stationary phases.[6]
-
Causality of Separation: The fundamental principle is the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) and a polar mobile phase. More hydrophobic (less polar) molecules interact more strongly with the stationary phase, resulting in longer retention times.
-
Strengths: RP-HPLC is robust, highly reproducible, and compatible with a wide range of organic solvents and buffers, making it an excellent starting point for method development.[6]
-
Limitations: A significant drawback is the poor retention of very polar chloropyridine derivatives or their hydrophilic degradation products, which may elute in or near the solvent front (void volume), leading to inaccurate quantification.[5][7]
-
Expert Insight: For impurity profiling, a gradient elution (where the mobile phase composition is changed over time) is almost always superior to an isocratic (constant composition) method. A gradient allows for the effective elution of a wide range of impurities with varying polarities within a single analytical run, from early-eluting polar compounds to late-eluting non-polar species.
Ion-Pair RP-HPLC (IP-RP-HPLC): Enhancing Polar Analyte Retention
When dealing with ionizable or highly polar chloropyridines that are poorly retained by standard RP-HPLC, ion-pair chromatography is a powerful alternative.
-
Causality of Separation: This technique adds an ion-pairing reagent (e.g., an alkyl sulfonate for basic compounds) to the mobile phase.[8] This reagent forms an electrically neutral, hydrophobic ion pair with the charged analyte.[9][10] The resulting complex exhibits increased affinity for the non-polar stationary phase, leading to enhanced retention and resolution.[9]
-
Strengths: It provides excellent separation for compounds that would otherwise be unresolved in standard RP-HPLC.[10]
-
Limitations: The use of ion-pairing reagents can lead to long column equilibration times and baseline instability. Furthermore, these reagents are typically non-volatile and can suppress ionization, making them incompatible with mass spectrometry (MS) detection.[5][11]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar-Focused Alternative
HILIC is specifically designed for the separation of highly polar and hydrophilic compounds.
-
Causality of Separation: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile. Analytes partition into a water-enriched layer that forms on the surface of the stationary phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12]
-
Strengths: HILIC provides excellent retention for compounds that are unretained in RP-HPLC.[13] The high organic content of the mobile phase is advantageous for MS detection, as it promotes efficient desolvation and ionization.[14]
-
Limitations: HILIC methods can be more sensitive to the sample diluent and mobile phase preparation than RP-HPLC, requiring meticulous method development to ensure robustness and reproducibility.[15]
Data Presentation: At-a-Glance Method Comparison
The table below summarizes the key attributes of each methodology to guide your selection process.
| Parameter | Reversed-Phase (RP-HPLC) | Ion-Pair RP-HPLC (IP-RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Partitioning based on hydrophobicity. | Formation of a neutral ion pair to increase hydrophobic retention.[9][10] | Partitioning into a water layer on a polar stationary phase.[12] |
| Best Suited For | Non-polar to moderately polar chloropyridines and impurities. | Ionizable and highly polar chloropyridines with poor RP retention. | Very polar and hydrophilic chloropyridines and degradation products. |
| Column Chemistry | C18, C8, Phenyl-Hexyl | C18, C8 | Bare Silica, Amide, Zwitterionic, Amino |
| Mobile Phase | Acetonitrile/Methanol with aqueous buffer (e.g., phosphate, acetate).[16] | Standard RP mobile phase with an added ion-pairing reagent (e.g., sodium octane sulfonate).[8] | High organic (>80% Acetonitrile) with aqueous buffer (e.g., ammonium formate). |
| Advantages | Robust, versatile, wide availability of columns, highly reproducible.[6] | Excellent retention and resolution for charged/polar analytes.[10] | Superior retention for very polar compounds, MS-friendly mobile phases.[14] |
| Limitations | Poor retention for very polar compounds.[5] | Long equilibration, potential for baseline issues, generally MS-incompatible.[5][11] | Sensitive to sample matrix and mobile phase, requires careful method development.[15] |
Visualization of Key Workflows
To ensure a logical and efficient approach to method selection and execution, the following diagrams illustrate critical decision points and procedural steps.
Caption: Decision tree for selecting the appropriate HPLC methodology.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol describes a robust, generic RP-HPLC method suitable for many chloropyridine derivatives. It is designed to be stability-indicating, meaning it can separate the intact API from its degradation products.
1. Objective: To determine the purity of a chloropyridine derivative API and separate it from potential process-related and degradation impurities.
2. Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
3. Chemicals and Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS grade
-
Phosphoric Acid (H₃PO₄), ACS grade
-
Chloropyridine API Reference Standard and Test Sample
4. Chromatographic Conditions: The choice of these parameters is causal: the C18 column provides broad applicability, the phosphate buffer controls the pH to ensure consistent ionization state of the basic pyridine moiety, the gradient elution separates compounds of diverse polarity, and the DAD allows for peak purity assessment and selection of the optimal wavelength.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size | A general-purpose column providing good efficiency and resolution for a wide range of compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ | Buffers the mobile phase to ensure reproducible retention times for ionizable analytes. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the column. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 25.0 | 90 | |
| 30.0 | 90 | |
| 30.1 | 10 | |
| 35.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent selectivity and viscosity, ensuring reproducible retention. |
| Detection | DAD at 254 nm (or λmax of the analyte); collect spectra from 200-400 nm | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample is fully dissolved and compatible with the initial mobile phase to prevent peak distortion. |
5. Preparation of Solutions:
-
Buffer (Mobile Phase A): Weigh and dissolve the appropriate amount of KH₂PO₄ in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm filter.
-
Standard Solution: Accurately prepare a stock solution of the reference standard at ~1.0 mg/mL in diluent. Prepare a working solution by diluting the stock to ~0.1 mg/mL with diluent.
-
Sample Solution: Prepare the test sample at the same concentration as the working standard (~0.1 mg/mL) in the diluent.
6. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure trustworthiness. Inject the working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability of Peak Area: Relative Standard Deviation (%RSD) should be ≤ 2.0%.
7. Method Validation (ICH Q2(R1) Approach): For use in a regulated environment, the method must be validated.[17] This includes:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration).
-
Accuracy & Precision: Determined at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established to define the method's sensitivity.
Trustworthiness Through Forced Degradation Studies
To prove a method is "stability-indicating," it must be able to separate the API from any degradation products formed under stress.[4][18] This is a critical exercise in pharmaceutical development.[2]
-
Rationale: Forced degradation studies deliberately stress the API to generate potential impurities that could form during manufacturing, storage, or administration.[19] The goal is to achieve 5-20% degradation of the API.
-
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 48 hours.
-
Photolytic: Solution/solid exposed to light (ICH Q1B guidelines).
-
The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main API peak and from each other. The DAD is invaluable here for checking peak purity and ensuring no co-elution is occurring.
Conclusion
The purity analysis of chloropyridine derivatives is a multi-faceted challenge that requires a logical and scientifically grounded approach. While Reversed-Phase HPLC serves as the robust foundation for most applications, its limitations with highly polar species necessitate the consideration of advanced techniques like Ion-Pair RP-HPLC and HILIC . The choice of method should always be driven by the specific properties of the molecule and its impurity profile.
Ultimately, the trustworthiness of any purity data hinges on rigorous method validation, including the demonstration of specificity through forced degradation studies. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement HPLC methods that ensure the quality, safety, and integrity of their pharmaceutical products.
References
- Vertex AI Search. Ion pair chromatography reagents.
- Vertex AI Search. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Waters Corporation. Waters Application Solutions for Metabolite Identification. LabRulez LCMS.
- Benchchem. A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine.
- Waters Corporation. UPLC AND UPLC/MS APPLiCAtioN Notebook.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Neliti. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Journal of Food and Drug Analysis. Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses.
- Waters Corporation. Impurities Application Notebook.
- Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Agilent. (2019). How to Catch a Potential Mutagenic Impurity.
- Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
- Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- NIH. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.
- ResearchGate. (PDF) Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
- LGC Standards. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- Thermo Fisher Scientific. HILIC separations.
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. itwreagents.com [itwreagents.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 18. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
A Comparative Guide to the Biological Activity of Novel Sulfonamides Derived from 2-Chloropyridine-4-sulfonyl chloride
This guide provides an in-depth technical analysis of sulfonamides derived from 2-chloropyridine-4-sulfonyl chloride, a promising scaffold in modern medicinal chemistry. We will explore their synthesis, comparative biological activities, and underlying mechanisms, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data.
Introduction: The Strategic Importance of the 2-Chloropyridine-4-sulfonamide Scaffold
Sulfonamides are a cornerstone of chemotherapy, exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme inhibition properties.[1][2] The core structure, a sulfonyl group directly attached to an amine, serves as a versatile pharmacophore. The strategic incorporation of a 2-chloropyridine moiety introduces specific electronic and steric features that can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. The electronegative chlorine atom and the nitrogen atom within the pyridine ring can influence binding affinities, metabolic stability, and solubility, making this class of compounds a fertile ground for discovering novel therapeutic agents. This guide focuses on elucidating the structure-activity relationships (SAR) and comparative efficacy of these derivatives.
General Synthetic Pathway and Rationale
The synthesis of sulfonamides from 2-chloropyridine-4-sulfonyl chloride is typically a straightforward nucleophilic substitution reaction. The sulfonyl chloride group is a potent electrophile, readily reacting with primary or secondary amines to form a stable sulfonamide bond.[3]
Causality Behind Experimental Choices:
-
Solvent and Base: The reaction is commonly performed in a solvent like pyridine or in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM). The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the reactant amine and driving the equilibrium towards product formation.
-
Reaction Conditions: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This temperature control minimizes the formation of side products.
Below is a generalized workflow for the synthesis and validation of these target compounds.
Sources
Pyridine Sulfonyl Chlorides in Synthesis: A Comparative Technical Guide
Executive Summary: The "Pyridine Advantage"[1]
In the landscape of sulfonylating agents, pyridine sulfonyl chlorides occupy a specialized niche often overlooked in favor of their carbocyclic analogs (e.g., benzenesulfonyl chloride, tosyl chloride). While the latter are industry workhorses due to their stability, pyridine sulfonyl chlorides offer two distinct tactical advantages for complex synthesis:
-
Enhanced Electrophilicity: The electron-deficient pyridine ring activates the sulfonyl center, facilitating reactions with sterically hindered or poorly nucleophilic amines/alcohols.
-
"Self-Scavenging" Workup: The basic nitrogen atom allows for the removal of excess reagent and byproducts via simple acidic aqueous extraction, often eliminating the need for chromatographic purification.
This guide objectively compares pyridine sulfonyl chlorides against standard benzene analogs, supported by mechanistic insights and experimental protocols.
Mechanistic Comparison: Electronic Activation
The core differentiator is the presence of the nitrogen atom in the aromatic ring. In benzenesulfonyl chloride, the phenyl ring exerts a mild inductive effect. In contrast, the pyridine ring is significantly electron-withdrawing (
The "Pyridine Effect" on Sulfonylation
-
Benzene Analogs: Rely on external base catalysis (e.g., Et
N, Pyridine) to activate the nucleophile or scavenge HCl. -
Pyridine Analogs: The ring itself pulls electron density from the sulfonyl sulfur, making it a "hotter" electrophile. This increases the rate of nucleophilic attack (
), allowing reactions to proceed under milder conditions or with weaker nucleophiles.
Stability Trade-off
This activation comes at a cost.[1] The high electrophilicity makes pyridine sulfonyl chlorides (especially the 2- and 4-isomers) highly susceptible to hydrolysis and thermal decomposition (extrusion of SO
Graphviz Diagram: Electronic Activation & Reactivity Flow
Figure 1: Mechanistic comparison showing the enhanced electrophilic activation of the sulfonyl center by the electron-deficient pyridine ring.
Comparative Performance Metrics
The following table contrasts Pyridine-3-Sulfonyl Chloride (Py-3-SO
| Feature | Pyridine-3-Sulfonyl Chloride | Benzenesulfonyl Chloride (Ph-SO | Tosyl Chloride (TsCl) |
| Reactivity | High (Reacts rapidly at 0°C) | Moderate (Standard reference) | Moderate to Low (Steric bulk) |
| Hydrolytic Stability | Low (Moisture sensitive; | High (Stable in cold water) | High (Stable solid) |
| Solubility (Reagent) | Soluble in DCM, THF, EtOAc; HCl salt is water-soluble | Soluble in organic solvents; Insoluble in water | Soluble in organic solvents; Insoluble in water |
| Workup Efficiency | Excellent (Acid wash removes excess reagent) | Moderate (Requires chromatography often) | Moderate (Requires chromatography/cryst.) |
| Storage | -20°C, Inert Gas (Hygroscopic/Unstable) | Room Temp (Stable liquid) | Room Temp (Stable solid) |
| Primary Use Case | Precious intermediates, "Click" chemistry handles, Acid-scavenging needed | General purpose sulfonylation, robust substrates | Protecting groups, robust substrates |
Key Insight: The Purification Advantage
The most significant practical advantage of pyridine sulfonyl chlorides is the ability to remove excess reagent via acidic extraction .
-
Scenario: You use 1.5 equivalents of sulfonyl chloride to drive a reaction to completion.
-
With Ph-SO
Cl: The 0.5 eq excess remains in the organic layer. You must separate it by column chromatography. -
With Py-3-SO
Cl: The 0.5 eq excess hydrolyzes to pyridine-3-sulfonic acid (highly water-soluble). Furthermore, the pyridine ring can be protonated by dilute HCl, forcing any remaining organic species into the aqueous layer.
Experimental Protocol: Synthesis of Pyridine Sulfonamides
This protocol is adapted from the synthesis of Vonoprazan (TAK-438) intermediates, where Pyridine-3-sulfonyl chloride is a critical reagent.[2]
Methodology: Anhydrous Sulfonylation
Reagents:
-
Substrate: Amine or Pyrrole derivative (1.0 equiv)
-
Reagent: Pyridine-3-sulfonyl chloride (1.2 – 1.5 equiv)
-
Base: NaH (60% dispersion) or Et
N (depending on substrate acidity) -
Solvent: Anhydrous THF or DME (1,2-Dimethoxyethane)
Step-by-Step Protocol:
-
Preparation (Critical): Ensure all glassware is oven-dried. Pyridine-3-sulfonyl chloride is moisture-sensitive; if using a stored bottle, verify it has not hydrolyzed to the sulfonic acid (solid precipitate). Ideally, use fresh commercial stock stored at -20°C.
-
Deprotonation:
-
Dissolve the substrate (e.g., pyrrole derivative) in anhydrous THF under
atmosphere. -
Cool to 0°C.
-
Add NaH (1.5 equiv) portion-wise. Stir for 30 min at 0°C to ensure anion formation.
-
-
Sulfonylation:
-
Dissolve Pyridine-3-sulfonyl chloride (1.3 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the reaction mixture at 0°C. Note: Rapid addition is preferred to minimize competition with trace moisture, but control exotherm.
-
-
Reaction: Allow to warm to room temperature. Monitor by TLC/LC-MS. Reaction is typically complete within 1–3 hours due to high reactivity.
-
Workup (The "Pyridine Wash"):
-
Quench with saturated NH
Cl solution. -
Dilute with Ethyl Acetate (EtOAc).
-
Acid Wash Step: Wash the organic layer with 1M HCl (2x) .
-
Wash with saturated NaHCO
(to remove excess acid) and Brine. -
Dry over Na
SO and concentrate.
-
-
Result: The crude material is often
pure, requiring only recrystallization rather than chromatography.
Graphviz Diagram: Purification Workflow
Figure 2: The "Acid Wash" purification workflow. The basic nitrogen of the pyridine ring allows for the sequestration of excess reagent and byproducts into the aqueous acidic phase.
Stability & Handling Guidelines
Unlike benzenesulfonyl chloride, which can be left on a benchtop for hours, pyridine sulfonyl chlorides require disciplined handling to maintain "Trustworthiness" in your protocols.
-
Hydrolysis Risk: The electron-deficient ring makes the S-Cl bond highly labile. Exposure to atmospheric moisture rapidly converts the liquid chloride into the solid sulfonic acid (white precipitate).
-
Indicator: If your clear/yellow oil turns into a solid or has significant precipitate, it has hydrolyzed.
-
-
Storage: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).
-
In Situ Generation: For extremely sensitive applications (or if commercial stock is degraded), generate the reagent in situ via oxidative chlorination of pyridine-thiol using NaClO
/HCl, then use immediately without isolation.
Applications in Drug Discovery[10]
-
Vonoprazan (TAK-438): A potassium-competitive acid blocker.[10] The pyridine-3-sulfonyl moiety is not just a leaving group but a core pharmacophore, demonstrating the stability of the resulting sulfonamide bond under physiological conditions despite the reactivity of the chloride precursor.
-
SuFEx Click Chemistry: Pyridine sulfonyl chlorides are precursors to Pyridine Sulfonyl Fluorides (e.g., PyFluor). These fluorides are highly stable ("sleepers") until activated by specific conditions, making them ideal for covalent protein tagging.
References
-
Synthesis of Vonoprazan (TAK-438)
-
Reactivity and Hydrolysis Kinetics
-
Rogne, O. "Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution." Journal of the Chemical Society B: Physical Organic, 1970. Link
-
-
General Sulfonylation Protocols
-
"Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal. Link
-
-
Workup and Purification Strategies
-
University of Rochester, Department of Chemistry. "Workup: Removing Amines and Pyridine." Link
-
Sources
- 1. CN109232537B - Preparation method of Vonoprazan - Google Patents [patents.google.com]
- 2. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 3. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
- 9. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Alternative Reagents for Sulfonamide Synthesis
Executive Summary
The sulfonamide pharmacophore (
This guide objectively compares three field-proven alternative reagent classes that circumvent these limitations:
-
Sulfonyl Fluorides (SuFEx): For high-stability "click" ligation.[1]
-
DABSO (DABCO-bis(sulfur dioxide)): A solid surrogate for gaseous
in organometallic chemistry. -
Sodium Sulfinates: For oxidative or electrochemical cross-coupling.
The Standard vs. The Contenders
Before detailing the alternatives, we establish the baseline limitations of the standard method to contextualize the utility of the new reagents.
| Feature | Standard: Sulfonyl Chlorides | Alternative 1: Sulfonyl Fluorides (SuFEx) | Alternative 2: DABSO | Alternative 3: Sulfinates |
| Primary Utility | Routine synthesis | Late-stage functionalization; Chemical Biology | Building sulfonyls from halides/Grignards | Oxidative coupling; Green Chemistry |
| Stability | Low (Hydrolysis prone) | High (Thermodynamically stable) | High (Bench-stable solid) | High (Stable salt) |
| Reactivity Mode | High Electrophilicity | Latent Electrophilicity (Activated) | Radical/Oxidative | |
| Atom Economy | Moderate | High | Moderate (Stoichiometric carrier) | High (Electrochemical) |
Deep Dive: Sulfonyl Fluorides (SuFEx)[1][2]
The "Click" Chemistry Successor Sulfur(VI) Fluoride Exchange (SuFEx), popularized by the Sharpless lab, relies on the unique stability of the S-F bond. Unlike chlorides, sulfonyl fluorides are resistant to hydrolysis and reduction, allowing them to survive biologically relevant conditions. They only react when specifically activated, typically by silicon or calcium interactions.
Mechanism of Action
The reaction is driven by the high bond energy of Si-F (approx. 135 kcal/mol) or the formation of
Figure 1: The thermodynamic driving force of SuFEx is the formation of the strong Silicon-Fluoride bond.
Validated Protocol: Silyl-Amine Exchange
Why this method? It avoids the formation of HF and allows for neutral conditions compatible with acid-sensitive groups.
-
Preparation: Dissolve the Sulfonyl Fluoride (1.0 equiv) and the corresponding N-trimethylsilyl amine (1.2 equiv) in anhydrous Acetonitrile (MeCN).
-
Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%).
-
Note: BEMP can be used for more sterically hindered substrates.
-
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC/LCMS. The S-F bond is invisible to standard UV monitoring; look for the product appearance.
-
Workup: Concentrate in vacuo. Purify via silica gel chromatography. No aqueous wash is strictly necessary if the catalyst loading is low.
Deep Dive: DABSO ( Surrogate)
The "Stop-and-Go" Reagent
Handling gaseous
Mechanism of Action
DABSO functions via an insertion mechanism. An organometallic nucleophile attacks the
Figure 2: The Willis "Stop-and-Go" protocol allows safe handling of SO2 equivalents.
Validated Protocol: One-Pot Grignard Insertion
Why this method? It allows the synthesis of sulfonamides directly from aryl halides without isolating unstable intermediates.
-
Sulfinate Formation:
-
Flame-dry a flask under Argon.
-
Add DABSO (0.6 equiv, as it contains 2
molecules) and suspend in THF. -
Cool to -40°C. Add the Grignard reagent (1.0 equiv) dropwise.
-
Warm to Room Temperature (RT) and stir for 1 hour.
-
-
Activation (The "Switch"):
-
Cool the mixture to 0°C.
-
Add Sulfuryl Chloride (
) or N-Chlorosuccinimide (NCS) (1.1 equiv) to generate the sulfonyl chloride in situ. Stir for 15 mins.
-
-
Coupling:
-
Add the amine (1.2-2.0 equiv) and excess base (typically Triethylamine or Pyridine).
-
Stir at RT for 2-12 hours.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[2]
Deep Dive: Sodium Sulfinates (Electrochemical/Oxidative)
The Green Chemistry Route
Sodium sulfinates (
Validated Protocol: Electrochemical Oxidative Coupling
Why this method? It offers the highest atom economy and avoids halogenated waste.
-
Setup: Undivided cell with a Graphite anode and Iron (Fe) cathode.
-
Reagents:
-
Sodium Sulfinate (0.5 mmol).
-
Amine (1.5 equiv).[2]
-
Catalyst/Electrolyte:
(0.5 equiv). The Iodide acts as a redox mediator, cycling between and / at the anode.
-
-
Solvent: MeCN/
(1:1 mixture).[2] -
Electrolysis: Constant current (CCE) at 10-15 mA/cm² at room temperature.
-
Completion: Pass 3-4 F/mol of charge (approx 3-4 hours).
-
Mechanism: The anodic oxidation generates an iodonium species or radical cation that facilitates the S-N bond formation.
Comparative Performance Metrics
The following data aggregates typical performance across diverse substrate scopes (Electron-Rich Aryls, Electron-Poor Aryls, Alkyls).
| Metric | Sulfonyl Chlorides (Standard) | Sulfonyl Fluorides (SuFEx) | DABSO (Willis Method) | Sulfinates (Electrochemical) |
| Typical Yield | 60-95% | 85-99% | 50-80% | 56-98% |
| Hydrolytic Stability | Poor (<1 hr in water) | Excellent (>24 hrs in water) | High (Solid storage) | High (Salt form) |
| Functional Group Tolerance | Low (Reacts with OH, SH) | High (Orthogonal to OH/SH) | Moderate (Grignard limitations) | High |
| Reaction Time | 1-12 Hours | 10 min - 4 Hours | 4-16 Hours | 3-5 Hours |
| Purification Difficulty | Low (Crystallization) | Low (Flash Column) | Moderate (DABCO salts) | Low (Extraction) |
| Commercial Availability | High | Moderate (Growing) | High (Reagent only) | Moderate |
Decision Matrix: Which Reagent to Choose?
-
Scenario A: You need to screen 100 analogs for SAR (Structure-Activity Relationship).
-
Recommendation: SuFEx.
-
Reasoning: The high success rate and tolerance for other functional groups (alcohols, heterocycles) on the scaffold make it ideal for late-stage diversification.
-
-
Scenario B: You are building a sulfonamide from an aryl bromide starting material.
-
Recommendation: DABSO.
-
Reasoning: It converts the Grignard/Lithium species directly to the sulfonyl source in one pot, saving 2-3 synthetic steps compared to converting Ar-Br
Ar-SH Ar-SO2Cl.
-
-
Scenario C: You are scaling up a process and want to minimize toxic waste.
-
Recommendation: Sodium Sulfinates (Electrochemical).
-
Reasoning: It eliminates the use of chlorinating agents (
, ) and reduces the mass intensity of the process.
-
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Woolven, H., et al. (2011).[4] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[4][5][6][7] Organic Letters. [Link]
-
Terent'ev, A. O., et al. (2016).[2] "Electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium p-methylbenzenesulfinate and amines." Mendeleev Communications. [Link][2]
-
Emmett, E. J., & Willis, M. C. (2015). "Preparation and Reactivity of the SO2 Surrogate DABSO." Organic Syntheses. [Link]
-
Chen, Y., et al. (2016). "Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst." The Journal of Organic Chemistry. [Link]
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. m.mathnet.ru [m.mathnet.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 5. afinitica.com [afinitica.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to LC-MS Analysis of Compounds Synthesized with Sulfonyl Chlorides
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of sulfonamides and related compounds derived from sulfonyl chlorides. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring the development of robust, accurate, and reliable analytical methods.
Introduction: The Analytical Imperative for Sulfonamides
Sulfonamides, a class of compounds synthesized from sulfonyl chlorides, are a cornerstone of medicinal chemistry and pharmaceutical development. Their accurate quantification and characterization are critical for pharmacokinetic studies, metabolism profiling, and quality control. However, the inherent chemical properties of sulfonamides present unique challenges to LC-MS analysis. This guide provides a comparative framework for navigating these challenges, enabling scientists to develop and validate high-performance analytical methods.
PART 1: Foundational Principles - Understanding the Analyte and System
A robust analytical method begins with a deep understanding of the analyte's chemistry and its interaction with the LC-MS system. Several factors can compromise data quality, but for sulfonamides, two challenges are paramount: matrix effects and in-source fragmentation.
The Impact of Physicochemical Properties
Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group and, typically, a basic amino group. Their pKa values influence their charge state in solution, which is a critical determinant of their retention in reversed-phase chromatography and their ionization efficiency in the mass spectrometer. Method development must, therefore, carefully control the mobile phase pH to ensure consistent retention and response.
Core Challenge 1: The Matrix Effect
The "matrix" refers to all components in a sample other than the analyte of interest[1]. In biological or environmental samples, these components (salts, phospholipids, proteins) can co-elute with the target sulfonamide and interfere with the ionization process in the MS source[1][2]. This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification[2].
Causality: The mechanism of electrospray ionization (ESI) relies on the formation of charged droplets that shrink as solvent evaporates, increasing the charge density on the analyte. Co-eluting matrix components compete for this charge and for access to the droplet surface, thereby reducing the ionization efficiency of the target analyte[1].
Mitigation Strategy: The most effective strategies involve either chromatographically separating the analyte from the bulk of the matrix components or removing them during sample preparation. The use of an isotopically labeled internal standard that co-elutes with the analyte is also essential to compensate for matrix-induced signal variability[3].
Core Challenge 2: In-Source Fragmentation
In-source fragmentation (or in-source decay) is the breakdown of an analyte ion within the ion source, before it reaches the mass analyzer[4]. This is a significant issue for some sulfonamides, as the parent ion may be partially or completely lost before it can be selected for MS/MS analysis, compromising sensitivity and accurate quantification[4].
Causality: This phenomenon occurs in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer. Voltages applied in this region (often called cone voltage or declustering potential) are designed to facilitate ion transmission and desolvation. However, if these voltages are too high, they can impart enough energy to the ions to cause them to fragment through collisions with residual gas molecules[4][5]. Aromatic sulfonamides are known to undergo collision-induced dissociation, often resulting in a characteristic loss of sulfur dioxide (SO₂)[6][7].
Mitigation Strategy: Careful optimization of the cone voltage is the primary tool to control in-source fragmentation. The goal is to find a "sweet spot" that maximizes the signal of the precursor ion while minimizing its fragmentation.
PART 2: A Comparative Guide to Method Development
Developing a successful LC-MS method requires a systematic approach, comparing and optimizing each component of the system from the column to the detector.
Liquid Chromatography Strategy: A Tale of Two Columns
The choice of stationary phase is the most powerful tool for manipulating chromatographic selectivity. For sulfonamides, the two most common and effective choices are C18 and Phenyl-Hexyl columns.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Rationale & Recommendation |
| Primary Interaction | Hydrophobic (van der Waals) interactions.[8] | Hydrophobic and π-π interactions.[8][9] | The phenyl group offers an alternative selectivity mechanism, particularly for aromatic sulfonamides. The π-π interactions between the phenyl rings of the stationary phase and the analyte can significantly alter elution order compared to a C18 column.[10] |
| Retention | Generally provides strong retention for moderately nonpolar compounds.[8] | Can provide enhanced retention and selectivity for aromatic and unsaturated compounds.[10] | For complex mixtures or when isomers are present, screening both C18 and Phenyl-Hexyl columns is highly recommended to achieve optimal separation. |
| Mobile Phase Effects | Less sensitive to the choice between acetonitrile and methanol. | Selectivity can be significantly modulated by the organic modifier. Methanol tends to promote π-π interactions more than acetonitrile, offering another variable for optimization.[10] | If using a Phenyl-Hexyl column, testing both methanol and acetonitrile as the organic modifier can be a powerful strategy to resolve difficult peaks. |
Recommendation: Begin method development with a C18 column due to its broad applicability. If co-elution with matrix components or poor peak shape is observed, a Phenyl-Hexyl column should be evaluated as a complementary and often superior alternative.
Mass Spectrometry Strategy: Ionization and Detection
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for LC-MS.
| Ionization Source | Principle | Pros for Sulfonamides | Cons for Sulfonamides |
| ESI (Electrospray Ionization) | Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[11] | Highly efficient for polar and ionizable compounds like sulfonamides. Generally provides better sensitivity than APCI for these analytes.[11][12] | Susceptible to matrix effects and ion suppression. Requires careful optimization of source parameters to avoid in-source fragmentation.[2][4] |
| APCI (Atmospheric Pressure Chemical Ionization) | Uses a corona discharge to ionize vaporized solvent molecules, which then transfer charge to the analyte molecules through chemical reactions.[11] | Less susceptible to matrix effects than ESI. Can be effective for less polar sulfonamides that may not ionize well by ESI. | Generally less sensitive than ESI for polar sulfonamides.[12] Requires the analyte to be thermally stable. |
Recommendation: ESI in positive ion mode is the default and most effective choice for the vast majority of sulfonamide analyses due to its superior sensitivity.[13][14] APCI should be considered a secondary option for specific applications involving less polar analytes or when matrix effects with ESI are insurmountable.
As discussed, the cone voltage (or declustering potential) is a critical parameter for sulfonamide analysis. Its optimization is a balancing act between maximizing the precursor ion signal and minimizing unwanted in-source fragmentation.
Caption: Relationship between Cone Voltage and Ion Signal.
This optimization should be performed for each analyte by infusing a standard solution and ramping the cone voltage while monitoring the intensity of the precursor ion.
PART 3: Validated Experimental Protocols & Data
Trustworthiness in science is built on reproducible, well-documented methods. This section provides validated, step-by-step protocols that serve as a self-validating system when executed correctly.
Sample Preparation: A QuEChERS-Based Workflow
For sulfonamides in complex matrices like food or tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides excellent cleanup and recovery.[14][15][16]
Caption: A generalized QuEChERS sample preparation workflow.
Detailed Protocol:
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of isotopically-labeled internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dispersive SPE (d-SPE) tube containing C18 sorbent and magnesium sulfate.
-
Vortex for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer a 4 mL aliquot of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid), vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.[14][15]
Representative LC-MS/MS Method for Sulfonamide Analysis
This protocol is a robust starting point for many common sulfonamides.
-
LC System: UPLC/UHPLC System
-
Column: C18 Column (e.g., Agilent ZORBAX XDB-C18, 1.8 µm, 2.1 x 100 mm)[14]
-
Flow Rate: 0.3 mL/min[14]
-
Column Temperature: 40 °C[14]
-
Injection Volume: 3-5 µL[14]
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-8.0 min: 10% to 90% B
-
8.0-9.0 min: 90% B
-
9.1-12.0 min: 10% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 5.5 kV (optimize for specific instrument)[14][17]
-
Source Temperature: 550 °C[14]
-
MRM Transitions: Determined by infusing individual standards. For a representative sulfonamide like Sulfamethazine (Precursor m/z 279.1), common product ions would be m/z 156.1 (loss of the aminodimethylpyrimidine group) and m/z 92.1 (aminobenzene). The most intense transition would be used for quantification and the second for confirmation.
Data Presentation and Method Validation
A method is only trustworthy if its performance has been validated. Key validation parameters should be assessed according to regulatory guidelines such as those from the ICH and FDA.[18][19][20]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards. | Demonstrates a proportional response to concentration. |
| Accuracy (as %Recovery) | Typically 80-120% of the nominal concentration. | Measures the closeness of the measured value to the true value. |
| Precision (as %RSD) | Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 15%. (≤ 20% at LLOQ).[21] | Measures the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lowest concentration that can be reliably quantified. |
| Matrix Effect | The ratio of analyte response in matrix vs. solvent should be consistent across different matrix lots (typically 0.85-1.15). | Quantifies the impact of the matrix on the analyte signal. |
Conclusion
The successful LC-MS analysis of compounds synthesized with sulfonyl chlorides is an achievable goal that hinges on a foundational understanding of the analyte's chemistry and a systematic, comparative approach to method development. By anticipating and addressing core challenges like in-source fragmentation and matrix effects, and by making informed choices about column chemistry and ionization parameters, researchers can build robust, reliable, and fully validated methods. This guide serves as a framework for that process, empowering scientists to generate high-quality data that can be trusted to drive critical decisions in drug discovery and development.
References
- Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications.
- Reddy, B.S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry, 14(1).
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen.
-
Wang, S., Zhang, H. Y., Wang, L., Duan, Z. J., & Kennedy, I. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives and Contaminants, 23(4), 362–384. Available at: [Link]
-
Kaufmann, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 86(5). Available at: [Link]
-
Liu, X., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Volmer, D. A. (2000). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
-
Karatapanis, A. E., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (2014). Agilent Technologies. Available at: [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). Nitrosamines Exchange. Available at: [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (2022). Agilent Technologies. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). FDA. Available at: [Link]
-
Sun, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(24), 2243–2246. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Available at: [Link]
-
How to select LCMS interfaces: working principle of ESI, APCI and DUIS Interface. (2022). Shimadzu Corporation. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Available at: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
Method Validation Guidelines. (1999). BioPharm International. Available at: [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2010). Agilent Technologies. Available at: [Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies. Available at: [Link]
-
Hussain, S., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloropyridine-4-sulfonyl chloride
As researchers and drug development professionals, our work with reactive chemical intermediates like 2-Chloropyridine-4-sulfonyl chloride is fundamental to innovation. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of these reagents, culminating in their safe and compliant disposal. This guide provides a framework for managing this process, grounded in chemical principles and established safety protocols, to ensure the protection of personnel and the environment.
The procedures outlined herein are designed to provide essential, immediate safety and logistical information. They are not a substitute for a thorough institutional review of your specific waste streams or for the regulations set forth by local, state, and federal authorities.
Hazard Profile and Chemical Incompatibilities
Understanding the inherent risks of 2-Chloropyridine-4-sulfonyl chloride is the cornerstone of its safe management. This compound is not merely a chemical irritant; it is a highly reactive and corrosive substance with multiple hazard classifications. Its reactivity is primarily driven by the sulfonyl chloride moiety, which is susceptible to nucleophilic attack, most notably by water.
Causality of Reactivity: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles. When it reacts with water (hydrolysis), it forms the corresponding 2-chloropyridine-4-sulfonic acid and hydrochloric acid (HCl).[1] This reaction can be vigorous, liberating corrosive and toxic HCl gas, which underscores the critical need to avoid uncontrolled contact with moisture.[2][3]
The table below summarizes the critical hazard information and chemical incompatibilities that must be considered in all handling and disposal operations.
| Parameter | Description | Primary Sources of Risk |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage.[2][4]H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]May cause respiratory irritation.[2][5] | Direct contact with skin, eyes, or mucous membranes. Inhalation of vapors or dust. |
| Reactivity Hazards | Reacts violently or vigorously with water, liberating toxic and corrosive gas (HCl).[2][3] | Uncontrolled mixing with water, aqueous solutions, or moist air. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[5] | Discharge into drains, sewers, or waterways.[5] |
| Chemical Incompatibilities | Water/Moisture: Causes hazardous hydrolysis.[2][3]Strong Oxidizing Agents: Can lead to violent reactions.[2][6]Bases (Strong): Vigorous, exothermic neutralization.[3]Acids: Avoid mixing.[7] | Accidental mixing during storage or disposal, leading to fire, explosion, or toxic gas release. |
| Thermal Decomposition | When heated to decomposition, it may emit toxic and corrosive fumes of hydrogen chloride, nitrogen oxides (NOx), carbon oxides, and sulfur oxides.[5][6] | Involvement in a fire or improper incineration. |
Core Principles of Disposal and Regulatory Compliance
The guiding principle for the disposal of 2-Chloropyridine-4-sulfonyl chloride is that it must be treated as a hazardous waste.[8] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[8][9]
-
Professional Disposal is Paramount: The preferred and mandatory method for disposing of bulk quantities of this chemical, or any waste stream containing significant amounts, is through a licensed and approved hazardous waste disposal facility.[2][9] These facilities are equipped for high-temperature incineration or other specialized treatments that ensure complete destruction of the compound in an environmentally sound manner.
-
Segregation of Waste: Never mix waste containing sulfonyl chlorides with other waste streams, particularly aqueous or basic waste.[7] Keep it in its original or a compatible, properly labeled, and tightly sealed container.[10][11]
-
In-Lab Decontamination: The protocols described below are intended only for the decontamination of small, residual quantities of 2-Chloropyridine-4-sulfonyl chloride from glassware or for the management of minor spills. They are not a substitute for professional disposal of bulk waste.
Emergency Protocol for Small Laboratory Spills
Should a small spill occur, immediate and correct action is critical to prevent injury and environmental contamination.
Step-by-Step Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including:
-
Containment: Prevent the spill from spreading or entering drains by diking it with a dry, inert absorbent material.[5]
-
Absorption (Do NOT use water): Cover the spill with a dry, inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[3][12] Do not use combustible materials like paper towels at this stage.
-
Collection: Once the material is fully absorbed, carefully sweep it up using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[5][11]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution.[13] All cleaning materials (gloves, wipes, etc.) must also be placed in the hazardous waste container.
-
Disposal: Seal the container and process it through your institution's hazardous waste management program.
Protocol for Decontamination of Residual Quantities
This protocol details the controlled chemical neutralization of small amounts of 2-Chloropyridine-4-sulfonyl chloride, such as the residue in reaction flasks or bottles. This procedure must be performed in a chemical fume hood.
Scientific Rationale: The objective is to perform a controlled hydrolysis of the sulfonyl chloride and simultaneously neutralize the resulting acidic byproducts (2-chloropyridine-4-sulfonic acid and HCl). A weak base like sodium bicarbonate is used to manage the reaction rate and prevent the violent effervescence that can occur with stronger bases. The use of an ice bath is critical to dissipate the heat generated from the exothermic reaction.
Step-by-Step Decontamination Procedure:
-
Preparation: In a chemical fume hood, prepare a beaker with a stirred, saturated solution of sodium bicarbonate in water. Place this beaker in an ice-water bath to ensure it is well-chilled. The beaker should be large enough to accommodate the volume of the quenching solution plus any added material, with ample headspace.
-
Rinsing the Contaminated Vessel: If decontaminating glassware, rinse the vessel with a minimal amount of a water-miscible organic solvent that does not react with the sulfonyl chloride (e.g., acetone or tetrahydrofuran).
-
Slow Addition: Using a pipette or dropping funnel, add the sulfonyl chloride residue or the solvent rinse from Step 2 dropwise into the cold, stirred sodium bicarbonate solution.
-
Causality: This slow, controlled addition is the most critical step. It ensures that the heat and gas (CO2 from the neutralization of HCl) generated are manageable, preventing dangerous splashing and aerosolization of the corrosive material.
-
-
Reaction Monitoring: Observe the reaction. If gas evolution becomes too vigorous, stop the addition until it subsides. Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Neutralization Verification: After the reaction appears complete, remove the ice bath and allow the solution to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be neutral to slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate until the pH is stabilized in the neutral range.
-
Final Disposal: The resulting neutralized aqueous solution, containing sodium salts and the organic solvent, must be collected and disposed of as hazardous aqueous waste through your institution's environmental health and safety office. Do not pour it down the drain.[5]
Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of 2-Chloropyridine-4-sulfonyl chloride waste streams.
Caption: Disposal decision workflow for 2-Chloropyridine-4-sulfonyl chloride.
Conclusion
The responsible management of reactive reagents like 2-Chloropyridine-4-sulfonyl chloride is a non-negotiable aspect of professional laboratory practice. By understanding its chemical reactivity, adhering strictly to regulatory requirements, and implementing validated protocols for spill management and decontamination, we can mitigate risks effectively. Always prioritize professional hazardous waste disposal for bulk quantities and apply in-lab procedures with meticulous care and attention to the underlying chemical principles.
References
- Process for the preparation of chloropyridine sulphonic acid chlorides. (2001). Google Patents.
-
p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
How to Properly Dispose of Pool Chemicals. (2025). MLI Environmental. Retrieved January 28, 2026, from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved January 28, 2026, from [Link]
-
Material Safety Data Sheet - Furan-2-sulfonyl chloride. (n.d.). Cole-Parmer. Retrieved January 28, 2026, from [Link]
-
What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved January 28, 2026, from [Link]
-
Sulfonyl Chloride Production Line. (n.d.). Zauxi. Retrieved January 28, 2026, from [Link]
-
Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. (n.d.). Cole-Parmer. Retrieved January 28, 2026, from [Link]
- Process for the preparation of chloropyridine sulfonyl chloride. (n.d.). Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov. Retrieved January 28, 2026, from [Link]
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Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved January 28, 2026, from [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
2-Chloropyridine-3-sulfonyl chloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Chemical Compatibility Chart. (2025). Totton Pumps. Retrieved January 28, 2026, from [Link]
-
Pool Chemicals. (n.d.). San Joaquin County. Retrieved January 28, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
